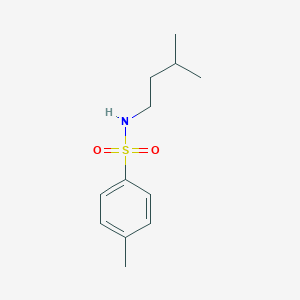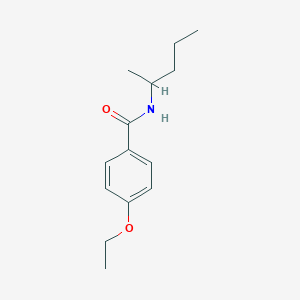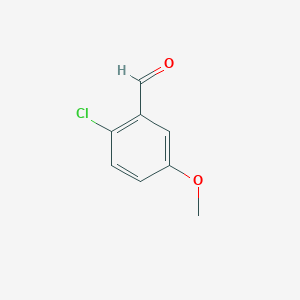![molecular formula C12H20N2O2 B186493 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine CAS No. 7306-78-7](/img/structure/B186493.png)
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a pyrimidine derivative that has two 2-methylpropan-2-yl groups attached to the 4 and 6 positions of the pyrimidine ring. The synthesis of this compound is complex, and it requires specific conditions and reagents. However, the resulting product has been used in various scientific research studies due to its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine is not well understood. However, it has been suggested that its unique structure and properties may be responsible for its biological activity. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.
Biochemical and Physiological Effects
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, it has been shown to have anti-cancer properties, making it a potential candidate for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine in lab experiments is its unique properties. It has excellent electron-transport properties, making it a potential candidate for use in organic electronics. Additionally, it has antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases. However, the synthesis of this compound is complex, and it requires specific conditions and reagents. Additionally, its mechanism of action is not well understood, which may limit its potential applications.
Direcciones Futuras
There are many potential future directions for the use of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine in scientific research. One potential direction is the development of new electronic devices using this compound. Another potential direction is the use of this compound in the treatment of various diseases, including cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications.
Métodos De Síntesis
The synthesis of 2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine involves the reaction between 2,4-dihydroxypyrimidine and 2-methylpropan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of this reaction is typically moderate, and the purity of the product is high.
Aplicaciones Científicas De Investigación
2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine has been used in various scientific research studies due to its unique properties. One of the most significant applications of this compound is in the field of organic electronics. It has been shown to have excellent electron-transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and other electronic devices.
Propiedades
IUPAC Name |
2,4-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)15-9-7-8-13-10(14-9)16-12(4,5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSYCIQTIXGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC=C1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358531 |
Source


|
| Record name | Pyrimidine, 2,4-bis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7306-78-7 |
Source


|
| Record name | Pyrimidine, 2,4-bis(1,1-dimethylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
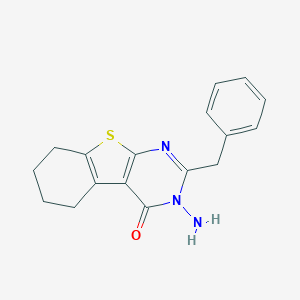
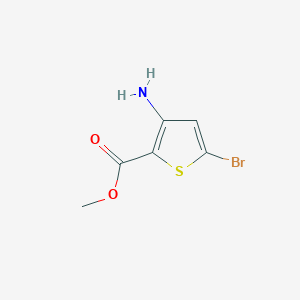
![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
![2-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B186430.png)
